Cas no 2171236-69-2 ((2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acid)

(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acid
- 2171236-69-2
- EN300-1489933
- (2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]propanoic acid
-
- インチ: 1S/C26H32N2O5/c1-17(24(30)31)28-23(29)12-13-26(2,3)14-15-27-25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)/t17-/m0/s1
- InChIKey: HVONDPVAQLPTKF-KRWDZBQOSA-N
- ほほえんだ: O(C(NCCC(C)(C)CCC(N[C@H](C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 672
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 105Ų
(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1489933-1000mg |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]propanoic acid |
2171236-69-2 | 1000mg |
$2641.0 | 2023-09-28 | ||
Enamine | EN300-1489933-50mg |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]propanoic acid |
2171236-69-2 | 50mg |
$2219.0 | 2023-09-28 | ||
Enamine | EN300-1489933-1.0g |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]propanoic acid |
2171236-69-2 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1489933-10000mg |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]propanoic acid |
2171236-69-2 | 10000mg |
$11358.0 | 2023-09-28 | ||
Enamine | EN300-1489933-500mg |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]propanoic acid |
2171236-69-2 | 500mg |
$2536.0 | 2023-09-28 | ||
Enamine | EN300-1489933-5000mg |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]propanoic acid |
2171236-69-2 | 5000mg |
$7659.0 | 2023-09-28 | ||
Enamine | EN300-1489933-100mg |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]propanoic acid |
2171236-69-2 | 100mg |
$2324.0 | 2023-09-28 | ||
Enamine | EN300-1489933-250mg |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]propanoic acid |
2171236-69-2 | 250mg |
$2430.0 | 2023-09-28 | ||
Enamine | EN300-1489933-2500mg |
(2S)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]propanoic acid |
2171236-69-2 | 2500mg |
$5178.0 | 2023-09-28 |
(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acid 関連文献
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acidに関する追加情報
Introduction to (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acid (CAS No. 2171236-69-2)
(2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acid (CAS No. 2171236-69-2) is a sophisticated organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound is notable for its unique structural features and potential applications in drug development and protein chemistry. The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to prevent premature reactions and ensure the controlled formation of peptide bonds.
The Fmoc group in (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acid plays a crucial role in the synthesis of peptides and proteins. It is known for its stability under mild conditions and its ease of removal using mild bases such as piperidine. This property makes it an ideal choice for the synthesis of complex peptides and proteins, where precise control over the reaction conditions is essential.
Recent studies have highlighted the importance of (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a building block for the synthesis of peptides with enhanced biological activity. These peptides have shown promise in treating various diseases, including cancer and neurodegenerative disorders.
The structural characteristics of (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acid also make it an excellent candidate for use in protein engineering. The presence of the Fmoc group allows for the selective modification of specific amino acids within a protein sequence, enabling researchers to study the functional roles of individual residues with high precision. This capability is particularly valuable in understanding protein-protein interactions and signaling pathways.
In addition to its applications in peptide and protein chemistry, (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acid has been explored for its potential use in drug delivery systems. Research has shown that this compound can be incorporated into nanoparticles or liposomes to enhance the stability and bioavailability of therapeutic agents. This approach has been particularly effective in improving the delivery of hydrophobic drugs, which often suffer from poor solubility and low bioavailability.
The synthesis of (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acid involves several key steps, including the protection of the amino group with the Fmoc group, followed by the formation of the amide bond with a carboxylic acid derivative. The final step involves deprotection to reveal the free amino group, which can then be used for further functionalization or conjugation with other molecules.
The versatility of (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acid has also been leveraged in combinatorial chemistry approaches. By using this compound as a building block, researchers can rapidly generate large libraries of peptides or small molecules with diverse chemical properties. These libraries can then be screened for their biological activity, leading to the identification of novel lead compounds for drug development.
In conclusion, (2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidopropanoic acid (CAS No. 2171236-69-2) is a versatile and valuable compound with a wide range of applications in chemical biology and pharmaceutical research. Its unique structural features and functional properties make it an essential tool for researchers working on peptide synthesis, protein engineering, drug delivery systems, and combinatorial chemistry. As research in these areas continues to advance, it is likely that new applications for this compound will be discovered, further expanding its impact on scientific and medical advancements.
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